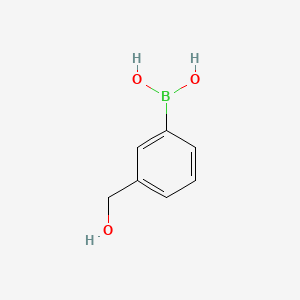

![molecular formula C11H14O3 B1302068 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 91970-78-4](/img/structure/B1302068.png)

2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

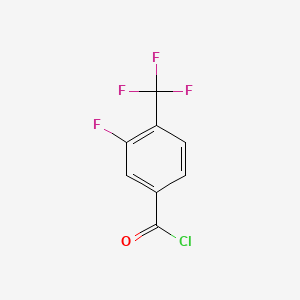

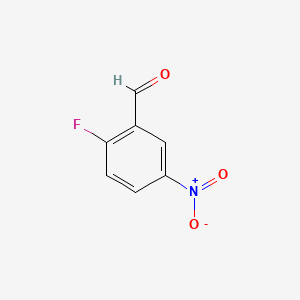

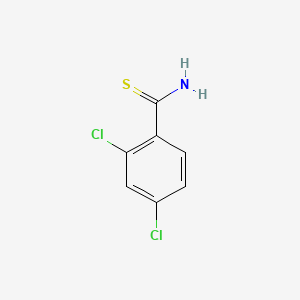

2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane is a chemical compound that belongs to the class of organic compounds known as 1,3-dioxolanes. These compounds contain a dioxolane ring, which is a saturated three-carbon ring with two oxygen atoms. The specific structure of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane includes a methoxyphenyl group attached to the dioxolane ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds has been explored in various studies. For instance, the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] involves the polymerization of a monomer prepared from glycidyl methacrylate and benzaldehyde, using benzoyl peroxide as an initiator . Another study describes a practical and stereoselective method for preparing cis-2-substituted 5-methyl-1,3-dioxolan-4-ones, utilizing a reactive 2-methoxy-1,3-dioxolane intermediate . Additionally, a practical synthesis of a key intermediate for diltiazem, which is a 1,3-dioxolane derivative, was achieved by treating methyl (E)-4-methoxycinnamate with chiral dioxirane .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives has been the subject of various studies. For example, the crystal structure of a dioxolane compound was determined, showing that the dioxolane ring can adopt different configurations and that intramolecular hydrogen bonding can occur . The stereochemistry and conformation of the product 2-benzopyrans derived from 1,3-dioxolane isomerizations have also been investigated, revealing the preferred orientations of substituents on the dioxolane ring .

Chemical Reactions Analysis

1,3-Dioxolane compounds can undergo a variety of chemical reactions. The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, showing that degradation can lead to the formation of the monomer and other volatile products, including benzaldehyde and carbon dioxide . An unexpected 1,2-hydride shift was observed in the cyclodimerization of styrene oxides to form 1,3-dioxolanes . Moreover, the Grob-type fragmentation of 5-dioxolan-bicyclo[4.2.0]octan-2-ones into cyclohexanones has been described, which could be useful for synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The stability of cis- and trans-isomers of 2,2,4-trisubstituted 1,3-dioxolans has been studied, with findings suggesting that the trans-4-methoxycarbonyl-2-methyl-1,3-dioxolan is more stable than its cis counterpart . The polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been explored, showing that the yields of polymer and cyclized product depend on the position of methoxy substituents on the benzene ring .

properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXOHAGKZCZSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374447 |

Source

|

| Record name | 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91970-78-4 |

Source

|

| Record name | 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.